magnesium;2-aminobutanedioate;hydron

Description

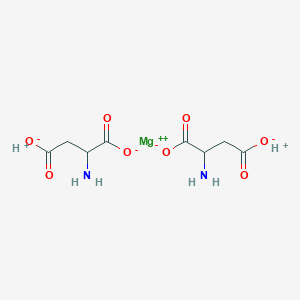

Magnesium;2-aminobutanedioate;hydron, commonly known as magnesium aspartate, is a coordination complex comprising magnesium ions (Mg²⁺), 2-aminobutanedioate (aspartate) anions, and hydron (H⁺). Its IUPAC name is magnesium hydrogen (2S)-2-aminobutanedioate (1:2:2) , with the chemical formula C₈H₁₂MgN₂O₈ and molecular weight 288.49 g/mol . Structurally, it consists of magnesium ions chelated by two aspartate ligands, where the hydron (proton) balances the charge of the carboxylate groups.

Properties

IUPAC Name |

magnesium;2-aminobutanedioate;hydron | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMQCXCANMAVIO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].C(C(C(=O)[O-])N)C(=O)[O-].C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12MgN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;2-aminobutanedioate;hydron typically involves the reaction of magnesium salts with aspartic acid. One common method is the reaction of magnesium chloride with aspartic acid in an aqueous solution, followed by crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques such as mechanical ball milling, chemical vapor deposition, and plasma-assisted ball milling. These methods are designed to enhance the efficiency and yield of the compound while maintaining high purity levels .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-aminobutanedioate;hydron undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different magnesium oxides.

Reduction: Reduction reactions can convert the compound into its elemental form or other reduced states.

Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include magnesium oxides, elemental magnesium, and various substituted derivatives of the original compound.

Scientific Research Applications

Magnesium;2-aminobutanedioate;hydron has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical syntheses and reactions.

Biology: The compound is studied for its role in cellular processes and as a supplement to address magnesium deficiencies.

Medicine: It is used in the formulation of supplements and medications to treat conditions related to magnesium deficiency.

Industry: The compound is utilized in the production of various magnesium-based materials and products.

Mechanism of Action

The mechanism of action of magnesium;2-aminobutanedioate;hydron involves its role as a magnesium ion donor. Magnesium ions are essential for numerous biological processes, including enzyme activation, DNA synthesis, and muscle function. The compound dissociates in the body to release magnesium ions, which then participate in these critical pathways .

Comparison with Similar Compounds

Table 1: Comparison of Magnesium Aspartate with Other Magnesium Salts

Key Observations :

Table 2: Comparison with Other Aspartate Metal Complexes

Key Observations :

- Ester Derivatives : D-Aspartic acid dimethyl ester hydrochloride lacks metal coordination, limiting its role to synthetic intermediates rather than bioactive agents .

Comparison with Hydron-Containing Compounds

The term “hydron” (H⁺) in magnesium aspartate refers to the protonated carboxylate group, a feature shared with other Brønsted acid derivatives.

Table 3: Hydron Role in Acid-Base Chemistry

Key Observations :

- Acidity : Magnesium aspartate’s hydron is less acidic than oxonium ions but contributes to its solubility and ionic interactions in physiological environments .

Pharmacokinetic Comparison with Amino Acid Chelates

Magnesium aspartate belongs to a class of amino acid-chelated minerals.

Table 4: Chelated Magnesium Compounds

| Compound | Ligand | Absorption Efficiency | Stability in GI Tract | References |

|---|---|---|---|---|

| Magnesium Aspartate | Aspartate | 50–60% | High | |

| Magnesium Glycinate | Glycine | 45–50% | Moderate | |

| Magnesium Lysinate | Lysine | 55–60% | High |

Key Observations :

- Ligand Specificity : Aspartate and lysine chelates exhibit higher absorption than glycinate due to greater affinity for intestinal transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.